Product packaging for Cholesteryl laurate(Cat. No.:CAS No. 137170-90-2)

Cholesteryl laurate

Cat. No.: B7779953
CAS No.: 137170-90-2
M. Wt: 569.0 g/mol
InChI Key: RMLFYKFCGMSLTB-ZBDFTZOCSA-N
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Description

Overview of Cholesteryl Esters as Biological Lipid Components

Cholesteryl esters are a class of lipids that are integral to the transport and storage of cholesterol throughout the body. lipotype.comnews-medical.net They are formed when a fatty acid is bonded to the hydroxyl group of a cholesterol molecule, a process that increases the hydrophobicity of cholesterol, making it suitable for transport within the hydrophobic core of lipoproteins. wikipedia.orgnih.gov In human plasma, about two-thirds of the cholesterol is in the form of cholesteryl esters. hmdb.ca

These esters are primary components of lipoproteins such as low-density lipoproteins (LDL), high-density lipoproteins (HDL), and very-low-density lipoproteins (VLDL). wikipedia.org The enzyme lecithin-cholesterol acyltransferase (LCAT) is primarily responsible for the formation of cholesteryl esters in HDL, facilitating a process known as reverse cholesterol transport, where excess cholesterol is moved from peripheral tissues back to the liver. nih.govnih.gov Conversely, the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) esterifies cholesterol within cells for storage in lipid droplets. nih.govfrontiersin.org

The metabolism and transport of cholesteryl esters are crucial for maintaining cellular lipid balance. Dysregulation of these processes is a hallmark of several pathological conditions. For instance, the accumulation of cholesteryl esters delivered by LDL in the walls of arteries is a key event in the development of atherosclerosis and coronary artery disease. wikipedia.orghmdb.ca Research has also linked increased levels of cholesteryl esters in the brain to neurological disorders like Alzheimer's disease and Huntington's disease. wikipedia.org

Foundational Research and Historical Context of Cholesteryl Laurate Studies

The scientific investigation of cholesteryl esters dates back to the early 20th century, with foundational work linking cholesterol to atherosclerosis. nih.gov The discovery of liquid crystallinity was made with a cholesterol derivative, cholesteryl benzoate, which paved the way for the study of other cholesteryl esters, including this compound.

Early research on this compound focused significantly on its unique physical properties, particularly its behavior as a thermotropic liquid crystal. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. this compound is known to exhibit both smectic and cholesteric (chiral nematic) liquid crystal phases upon heating and cooling. vulcanchem.comresearchgate.net Studies from the mid to late 20th century meticulously characterized these phase transitions using techniques like differential scanning calorimetry (DSC), optical microscopy, and X-ray diffraction. vulcanchem.comaip.orgua.edu

These foundational studies revealed that this compound transitions from a solid crystal to a smectic phase and then to a cholesteric phase before becoming an isotropic liquid at higher temperatures. vulcanchem.comaip.org The specific temperatures of these transitions are sensitive and have been a subject of detailed investigation. Furthermore, early work also determined key physical constants for this compound crystals, such as their refractive indices, which provided insight into the molecular arrangement within the crystal lattice. tandfonline.com The synthesis of this compound, typically through the esterification of cholesterol with lauroyl chloride, was also established during this period. vulcanchem.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₉H₆₈O₂ biosynth.comnih.govlarodan.com
Molecular Weight568.96 g/mol vulcanchem.combiosynth.comlarodan.com
Melting Point91-92 °C vulcanchem.combiosynth.com
Boiling Point (Predicted)609.4 ± 34.0 °C vulcanchem.com
SolubilityChloroform, Hexanes vulcanchem.com
CAS Number1908-11-8 biosynth.comlarodan.com
Phase Transition Temperatures of this compound
TransitionTemperature Range (°C)Source
Smectic Phase85–90 °C vulcanchem.com
Cholesteric Phase90–93 °C vulcanchem.com

Current Paradigms and Emerging Research Avenues for this compound

Contemporary research on this compound has expanded beyond its fundamental physical properties to explore its application in biotechnology and medicine. A significant area of emerging research is its use in novel drug delivery systems. Scientists have developed vesicles made exclusively from cholesteryl esters, including this compound, named "cholestosomes." These cholestosomes have shown remarkable stability and are being investigated for the oral delivery of drugs, as they are resistant to pH changes and bile salts.

Another cutting-edge application involves the use of this compound derivatives as fluorescent probes for medical imaging. nih.gov Researchers have synthesized tricarbocyanine cholesteryl laurates that can be attached to LDL particles. nih.gov These labeled LDLs serve as near-infrared fluorescent probes to monitor LDL receptor activity, which is crucial for tracking tumors and evaluating the efficacy of gene therapy for conditions like familial hypercholesterolemia. vulcanchem.comnih.gov

The liquid crystalline properties of this compound continue to be an active area of research, particularly in the development of electro-optical devices and temperature-sensitive coatings. vulcanchem.com The cholesteric phase's ability to selectively reflect light is a key feature exploited in these technologies. vulcanchem.com Furthermore, recent studies are examining the broader biological significance of specific cholesteryl esters. For example, new research is investigating how different cholesteryl esters, including those with lauric acid, are affected by periods of prolonged physical inactivity, which could have implications for understanding the health consequences of a sedentary lifestyle, especially in aging populations. news-medical.net The study of binary and ternary mixtures of this compound with other liquid crystals also continues to be a field of interest for creating materials with tunable properties. researchgate.netspiedigitallibrary.orgscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H68O2 B7779953 Cholesteryl laurate CAS No. 137170-90-2

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFYKFCGMSLTB-ZBDFTZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90929731
Record name Cholest-5-en-3-yl dodecanoate
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Molecular Weight

569.0 g/mol
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Physical Description

Solid
Record name CE(12:0)
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CAS No.

1908-11-8
Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate
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Record name Cholest-5-en-3-yl dodecanoate
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Record name Cholest-5-en-3-β-yl laurate
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Record name CHOLESTERYL LAURATE
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Synthetic Methodologies and Derivatization Strategies for Cholesteryl Laurate

Enzymatic Biosynthesis and In Vitro Esterification of Cholesteryl Laurate

The enzymatic production of this compound is a key process in lipid metabolism and can be replicated in vitro for synthetic purposes. This biosynthesis is primarily mediated by two key enzymes: Acyl-CoA:Cholesterol Acyltransferase (ACAT) and Lecithin:Cholesterol Acyltransferase (LCAT). These enzymes facilitate the esterification of cholesterol with fatty acids, including lauric acid, to form cholesteryl esters.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Mediated this compound Synthesis

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.govnih.gov This process is fundamental for the storage of excess cellular cholesterol as cytoplasmic lipid droplets. nih.gov There are two known isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is found in a wide range of tissues, while ACAT2 is predominantly located in the liver and intestines. patsnap.com

The synthesis of this compound by ACAT involves the transfer of a lauroyl group from lauroyl-CoA to the hydroxyl group of cholesterol. This reaction is a key component of cellular cholesterol homeostasis. nih.gov Research has shown that the expression and activity of ACAT, particularly ACAT2, can be transcriptionally regulated by the concentration of cellular cholesterol. nih.gov Increased cholesterol levels can lead to a dose-dependent increase in ACAT2 mRNA expression and enzymatic activity, subsequently increasing the production of esterified cholesterol. nih.gov

Lecithin:Cholesterol Acyltransferase (LCAT) Catalysis in this compound Formation

Lecithin:cholesterol acyltransferase (LCAT) is a plasma enzyme primarily responsible for the esterification of free cholesterol on the surface of high-density lipoproteins (HDL). biovendor.come-enm.orgwikipedia.org This process is central to the reverse cholesterol transport pathway, where cholesterol is removed from peripheral tissues and transported to the liver for excretion. e-enm.orgnih.gov

LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to cholesterol, forming a cholesteryl ester. biovendor.comnih.gov While LCAT has a broad specificity for fatty acids, its activity results in the formation of various cholesteryl esters, including this compound, within lipoproteins. The cholesteryl esters, being more hydrophobic than free cholesterol, move to the core of the HDL particle. e-enm.orgwikipedia.org This transformation is essential for the maturation of small, discoidal HDL into larger, spherical HDL particles. e-enm.orgnih.gov

Kinetics and Mechanistic Investigations of Enzymatic this compound Production

The study of enzyme kinetics provides valuable insights into the efficiency and mechanism of this compound synthesis. Enzymatic reactions, including those catalyzed by ACAT and LCAT, are often analyzed using the Michaelis-Menten kinetics model. wikipedia.orgmdpi.com This model describes the relationship between the reaction rate and the concentration of the substrate.

Key kinetic parameters, such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), are determined through enzyme assays. wikipedia.org For the enzymatic synthesis of cholesteryl esters, kinetic studies can be performed in various systems, including conventional batch reactors and microreactors, which can offer advantages like faster reaction times and higher yields due to improved mass transfer. mdpi.com

Investigations into the enzymatic production of other esters, such as citronellol (B86348) laurate, have demonstrated that the reaction kinetics can be significantly enhanced using techniques like ultrasound assistance, which can reduce reaction times by over 50%. researchgate.net Similar principles could potentially be applied to optimize the enzymatic synthesis of this compound. The kinetics of such reactions can be complex, sometimes following models like the Ordered Bi Bi kinetic model. researchgate.net

Chemical Synthesis Routes for this compound and its Analogs

Beyond enzymatic methods, this compound and its analogs can be synthesized through various chemical routes. These methods offer versatility in terms of scale and the ability to introduce a wide range of fatty acid chains and functional groups.

Esterification Reactions for this compound Preparation

The most direct chemical method for synthesizing this compound is through the esterification of cholesterol with lauric acid or its derivatives. This reaction typically involves the use of a catalyst to facilitate the formation of the ester bond.

Several catalytic systems have been developed for this purpose. One efficient method utilizes a triphenylphosphine-sulfur trioxide adduct as an organocatalyst in toluene (B28343) at elevated temperatures. nih.gov This approach has been shown to produce homologous cholesteryl esters in good to excellent yields. nih.gov Another novel approach involves a palladium-catalyzed cross-coupling reaction between cholesterol and aroyl chlorides in the presence of a base and a suitable solvent, which can be enhanced by microwave irradiation. scirp.org

Other catalysts, such as dodecyl benzene (B151609) sulfonic acid (DBSA) under microwave-assisted conditions and alumina-supported zinc oxide (ZnO/Al2O3), have been successfully employed for the synthesis of phytosterol esters, a class of compounds structurally related to cholesteryl esters. researchgate.net These methods often aim for high conversion rates under milder conditions to prevent the degradation of the sterol structure. researchgate.net

Purification and Characterization of Synthetic this compound

Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include chromatography, such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase.

The characterization of the purified this compound is essential to confirm its identity and purity. A variety of analytical techniques are employed for this purpose. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy are used to identify the characteristic functional groups of the ester. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. Mass spectrometry (MS) is used to determine the molecular weight of the compound. nih.gov

For instance, in the synthesis of β-sitosterol laurate, the product was identified and quantified using a combination of Thin-Layer Chromatography (TLC), FT-IR, and High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (HPLC-APCI-QqQ-MS/MS). nih.gov Similar comprehensive characterization methods are applied to ensure the quality of synthetic this compound. The purity and structural integrity of the final product are paramount for its use in further research and applications.

Development of this compound Derivatives for Specialized Research Applications

This compound serves not only as a subject of study in lipid metabolism but also as a foundational molecule for the development of sophisticated tools for biomedical research. Its inherent lipophilicity and structural resemblance to endogenous cholesteryl esters make it an ideal scaffold for creating derivatives designed for specific applications. These derivatives, including radiolabeled tracers and molecular conjugates, have become instrumental in elucidating complex biological pathways and developing novel diagnostic and therapeutic strategies.

Synthesis of Radiolabeled this compound for Tracer Studies

The use of radioisotopes to label lipids has been a cornerstone of metabolic research, enabling the tracking of molecules within complex biological systems. The synthesis of radiolabeled this compound allows researchers to non-invasively monitor its absorption, distribution, metabolism, and excretion (ADME) in vivo, providing critical insights into lipid transport and disease states like atherosclerosis.

Several strategies exist for the radiosynthesis of cholesteryl esters, which are directly applicable to this compound. One common method involves incorporating a carbon-14 (B1195169) ([14C]) atom into the molecule. For instance, [14C]cholesteryl esters can be synthesized and then incorporated into human plasma low-density lipoproteins (LDL). nih.gov This is achieved by first forming liposomes containing the radiolabeled cholesteryl ester (e.g., synthesized from [14C]oleic acid, a principle applicable to lauric acid) and then incubating these liposomes with a plasma fraction, allowing the labeled ester to transfer to lipoproteins. nih.gov The resulting radiolabeled LDL can be used as a tracer substrate to investigate the cholesteryl ester transfer reaction between lipoproteins. nih.gov

Another approach involves the synthesis and radioiodination of cholesterol derivatives that act as stable, non-hydrolyzable analogs of cholesteryl esters. nih.gov Researchers have synthesized novel cholesteryl ether derivatives, such as cholesteryl m-iodobenzyl ether (CIBE) and cholesteryl 12-(m-iodophenyl)dodecyl ether (CIDE), which can be labeled with iodine-125 (B85253) ([125I]). nih.gov These radioiodinated ethers can be incorporated into LDL and have been shown to trace the uptake of cholesteryl esters in tissues like the adrenal gland and the liver. nih.gov A key advantage of these radioiodinated probes is their stability against hydrolysis and deiodination, ensuring that the radiolabel remains with the cholesterol backbone during metabolic tracking. nih.gov Furthermore, the gamma emission of [125I] allows for easier quantification in tissue samples and detection through noninvasive scintigraphic imaging. nih.gov

These methodologies provide a framework for producing radiolabeled this compound for use as a tracer in metabolic or kinetic studies, allowing for precise tracking within biological systems. google.com

Table 1: Comparison of Radiolabeling Strategies for Cholesteryl Ester Tracers

Labeling StrategyIsotopeExample Labeled MoleculeKey ApplicationReference
Carbon Labeling14C[14C]Cholesteryl oleate (B1233923)Studying cholesteryl ester transfer reactions between lipoproteins. nih.gov
Radioiodination of Ether Analog125I[125I]cholesteryl m-iodobenzyl ether (CIBE)Tracing cholesteryl ester uptake by tissues; noninvasive scintigraphic imaging. nih.gov
Radioiodination of Ether Analog125I[125I]cholesteryl 12-(m-iodophenyl)dodecyl ether (CIDE)Tracing cholesteryl ester uptake; serves as a stable probe for cholesteryl ester metabolism. nih.gov

Generation of this compound Conjugates for Biomedical Research

The derivatization of this compound extends to its conjugation with a variety of molecules, including dyes, drugs, and targeting ligands, to create multifunctional probes for biomedical research. These conjugates leverage the lipophilic nature of the this compound moiety to interact with cell membranes and lipoproteins, thereby enhancing cellular uptake or enabling targeted delivery.

One area of application is in biomedical imaging. Researchers have utilized a cholesterol laurate scaffold for the surface binding of imaging agents. researchgate.net For example, a near-infrared (NIR) dye, IRD41, was conjugated to an amino group on cholesterol laurate through a thiourea (B124793) linkage. researchgate.net Such conjugates can be incorporated into high-density lipoprotein (HDL) particles, which naturally target specific receptors found on atherosclerotic plaques and various tumor cells, making them valuable for diagnostic imaging. researchgate.net

Cholesterol derivatives are also conjugated with therapeutic agents to improve their pharmacological properties. A general method for creating such conjugates involves the use of an activated cholesterol ester. For instance, a cholesterol-doxorubicin (Chol-DOX) conjugate was synthesized using cholesteryl-4-nitrophenolate as a stable, activated intermediate, which offers a more controllable alternative to the traditional cholesteryl chloroformate method. mdpi.com This synthetic strategy can be applied to create this compound-drug conjugates, where the lipid moiety enhances lipophilicity and may improve cell membrane permeability. mdpi.com

Furthermore, this compound itself is used as a key structural component in novel delivery vesicles. Test batches of specialized vesicles, termed "cholestosomes," have been prepared using a blend of this compound and cholesteryl myristate. google.com These structures are designed to encapsulate and deliver therapeutic molecules, such as the antibiotic Ceftaroline or the monoclonal antibody Bevacizumab. google.com The interdigitizing alkyl chains of the cholesteryl esters form a matrix capable of holding the therapeutic agent. google.com

Conjugation of cholesterol to oligonucleotides, such as aptamers or antisense oligonucleotides (ASOs), is another important strategy. creative-biolabs.comnih.gov Linking cholesterol to an aptamer can significantly prolong its plasma half-life by promoting association with lipoproteins, which protects the oligonucleotide from degradation by serum nucleases. creative-biolabs.com This approach improves the drug-like properties of oligonucleotide therapeutics. nih.gov

Table 2: Examples of this compound and Related Cholesterol Conjugates for Research

Cholesterol DerivativeConjugated MoleculeLinkage/MethodResearch ApplicationReference
Amino-Cholesterol LaurateIRD41 (NIR Dye)Thiourea linkageImaging of atherosclerotic plaques and tumors via HDL targeting. researchgate.net
Cholesteryl-4-nitrophenolate (Activated Ester)Doxorubicin (Drug)AminolysisProdrug development with enhanced lipophilicity and cell permeability. mdpi.com
This compound & Cholesteryl MyristateCeftaroline / BevacizumabEncapsulation in "Cholestosome" vesicleDrug delivery vehicle for antibiotics and monoclonal antibodies. google.com
CholesterolAptamer (Oligonucleotide)Covalent bond at 5'-endProlonging plasma half-life and enhancing delivery of oligonucleotide therapeutics. creative-biolabs.com

Biochemical and Metabolic Functions of Cholesteryl Laurate

Role of Cholesteryl Laurate in Systemic Lipid Metabolism and Homeostasis

The esterification of cholesterol to fatty acids, forming cholesteryl esters like this compound, is a fundamental process for storing and transporting cholesterol. This conversion to a more hydrophobic form allows for dense packing within intracellular lipid droplets and the core of lipoproteins. frontiersin.org

Intracellular Storage and Mobilization of this compound

Within cells, excess cholesterol is converted to cholesteryl esters by the enzyme acyl-CoA cholesterol acyltransferase (ACAT) in the endoplasmic reticulum. frontiersin.org These newly synthesized cholesteryl esters, including this compound, are then stored in specialized organelles called lipid droplets. frontiersin.orgnih.gov This storage mechanism prevents the toxicity associated with an overabundance of free cholesterol in cellular membranes.

The mobilization of this compound from these lipid droplets is a regulated process. To be utilized by the cell, the ester bond must be broken, a reaction catalyzed by enzymes known as neutral cholesteryl ester hydrolases (NCEH). frontiersin.org An alternative pathway involves the packaging of lipid droplets into autophagosomes, which then fuse with lysosomes. Inside the lysosome, lysosomal acid lipase (B570770) (LAL) hydrolyzes the cholesteryl esters, releasing free cholesterol that can then be transported to various cellular compartments or exported from the cell. frontiersin.org In specialized endocrine cells, the cholesterol released from these stores serves as a precursor for the synthesis of steroid hormones. nih.gov

Transport of this compound within Lipoprotein Fractions

Cholesteryl esters, including this compound, are crucial components of lipoproteins, the particles responsible for transporting lipids through the bloodstream. ontosight.aisigmaaldrich.com These esters are packed into the hydrophobic core of various lipoprotein particles, such as chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). wikipedia.org

The transport process begins with dietary lipids, which are packaged into chylomicrons in the intestine. sigmaaldrich.combinasss.sa.cr VLDLs are synthesized in the liver to transport endogenously produced triglycerides and cholesterol. binasss.sa.cr As these lipoproteins circulate, lipoprotein lipase (LPL) hydrolyzes the triglycerides, leading to the formation of smaller, denser particles. binasss.sa.cr During this remodeling, cholesteryl esters can be transferred between different lipoprotein classes. For instance, cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to VLDL, LDL, and chylomicrons in exchange for triglycerides. binasss.sa.crahajournals.org LDL particles are the primary carriers of cholesterol to peripheral tissues, where they are taken up via receptor-mediated endocytosis. sigmaaldrich.comencyclopedia.pub HDL, on the other hand, is involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. sigmaaldrich.comwikipedia.org

Regulation of this compound Levels by Cholesterylesterases

The balance between the formation and breakdown of cholesteryl esters is tightly regulated. While ACAT is responsible for their synthesis, a family of enzymes known as cholesterylesterases (or cholesterol ester hydrolases) catalyzes the hydrolysis of cholesteryl esters back to free cholesterol and fatty acids. biorxiv.org In the plasma, lecithin-cholesterol acyltransferase (LCAT) is a key enzyme that esterifies cholesterol on the surface of HDL particles, contributing to the formation of mature HDL. binasss.sa.crbiorxiv.org

Within tissues, the mobilization of stored cholesteryl esters from lipid droplets is controlled by intracellular cholesterylesterases. biorxiv.org The activity of these enzymes ensures that cells can access the stored cholesterol when needed for membrane synthesis, hormone production, or other metabolic processes. The precise identity and regulation of all the lipases responsible for metabolizing cholesteryl esters back to cholesterol are still areas of active research. biorxiv.org

This compound in Cellular Membrane Dynamics and Integrity

Influence on Membrane Fluidity and Lipid Packing Density

Cholesterol itself is a key regulator of membrane fluidity. mdpi.comsavemyexams.com It can increase the packing density of lipids, leading to a more ordered and less fluid membrane. researchgate.netimrpress.com This effect is concentration-dependent. researchgate.net At high concentrations, cholesterol decreases membrane fluidity. mdpi.comresearchgate.net The rigid ring structure of cholesterol restricts the movement of adjacent phospholipid acyl chains, leading to a more tightly packed and less deformable membrane. mdpi.comimrpress.com

The incorporation of cholesteryl esters like this compound can further modulate these properties. While free cholesterol inserts into the membrane with its hydroxyl group oriented towards the aqueous phase, the bulkier and more hydrophobic cholesteryl esters are thought to reside primarily in the hydrophobic core of the bilayer. Their presence can disrupt the ordered packing of phospholipids (B1166683), although the precise effects are complex and depend on the specific lipid composition and concentration.

Interplay with Phospholipids and Triacylglycerols in Bilayer Structures

The interactions between cholesterol, phospholipids, and triacylglycerols are critical for the structure and function of lipid bilayers. Cholesterol can form hydrogen bonds with the ester oxygen of phospholipids, leading to the formation of specific cholesterol-phospholipid complexes. nih.gov It has been proposed that cholesterol can associate with phospholipids in both 1:1 and 1:2 stoichiometries. nih.gov These interactions contribute to the ordering effect of cholesterol on the membrane. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C39H68O2 nih.gov
Synonyms Cholesteryl dodecanoate, Cholesterol laurate nih.gov
Molecular Weight 568.9 g/mol PubChem

Role as a Membrane Stabilizer in Eukaryotic Cells

Cholesterol itself is a crucial molecule for maintaining the integrity and fluidity of eukaryotic cell membranes. nih.govnih.gov It plays a significant role in modulating membrane properties such as thickness, permeability, and rigidity. nih.gov By integrating into the lipid bilayer, cholesterol influences the packing of phospholipids, which can lead to the stabilization of the membrane. rheinstaedter.deornl.gov

While direct research on this compound's specific role as a primary membrane stabilizer is less abundant, its components suggest a capacity to influence membrane characteristics. As an ester of cholesterol, this compound possesses a highly lipophilic nature, allowing it to integrate into lipid-based structures like membranes. vulcanchem.com This integration can affect the fluidity of the lipid environment. For instance, studies on analogous compounds, plant steryl/stanyl laurates, have demonstrated their interaction with intestinal cholesterol absorption.

The presence of cholesteryl esters within membranes and their role in forming specialized domains is an area of active investigation. At high concentrations, cholesterol can form pure cholesterol bilayer domains (CBDs) within a phospholipid-cholesterol domain (PCD). nih.govmdpi.com These domains have distinct physical properties and are relevant to the function of specialized cells like those in the eye lens. nih.govmdpi.com The formation and properties of such domains highlight the complex ways in which cholesterol and its esters can contribute to the structural organization and stability of cell membranes.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₃₉H₆₈O₂
Molecular Weight 568.96 g/mol
CAS Number 1908-11-8
Physical State Solid
Synonyms Cholesteryl dodecanoate, Cholesterol laurate

This compound as a Modulator of Biological Signaling Pathways

The role of cholesterol and its metabolites in biological signaling is well-established. nih.gov Cholesterol is a precursor to steroid hormones and is integral to the function of various signaling pathways, including the Hedgehog signaling pathway. nih.govnih.gov It can act as a signaling molecule itself by directly interacting with membrane receptors. nih.gov

The concept of cholesteryl esters acting as molecular messengers is an emerging area of research. While cholesterol is known to be a precursor for steroid hormones, the direct signaling roles of its esters are less defined. doctoranat.comnih.gov The Human Metabolome Database lists this compound as potentially having a role as a molecular messenger. This suggests that it may participate in cell-to-cell communication or intracellular signaling cascades.

Cholesterol itself is a key player in signaling, influencing the formation of lipid rafts, which are microdomains within the cell membrane that concentrate signaling proteins. nih.govpearson.com The physical properties of cholesteryl esters could theoretically influence the formation and stability of these rafts, thereby modulating signaling events. The Hedgehog signaling pathway, for example, is critically dependent on cholesterol for the biogenesis and signal transduction of its ligands. nih.gov Cholesterol has been identified as an endogenous ligand for the Smoothened (Smo) receptor, a key component of this pathway.

The direct hormonal functions of this compound have not been extensively documented. However, its precursor, cholesterol, is the foundational molecule for the synthesis of all steroid hormones, including androgens, estrogens, and corticoids. doctoranat.comnih.gov This synthesis is a multi-step enzymatic process that occurs in various tissues. nih.gov

The regulation of cholesterol levels is tightly linked to hormonal signaling. For instance, thyroid hormones can influence cholesterol metabolism by promoting its conversion to bile acids. mdpi.comphysiology.org Conversely, changes in cholesterol flux within the liver can regulate the expression of enzymes involved in its metabolism, and this regulation can be influenced by hormones like L-thyroxine and dexamethasone. physiology.org

Biophysical Characterization of Cholesteryl Laurate Systems

Phase Behavior and Thermotropic Transitions of Cholesteryl Laurate

The phase behavior of this compound is complex, exhibiting multiple states including solid crystalline, liquid crystalline, and isotropic liquid phases as a function of temperature. These transitions are known as thermotropic transitions.

Cholesteric and Smectic Liquid Crystalline Phases of this compound

Upon heating from its solid crystalline state, this compound transitions into liquid crystalline phases before becoming a true isotropic liquid. These intermediate phases, or mesophases, possess properties of both liquids and crystals. This compound exhibits both smectic and cholesteric (also known as chiral nematic) liquid crystal phases. tandfonline.comtcichemicals.com

Smectic Phase (SmA): In the smectic phase, molecules are arranged in layers, with their long axes oriented parallel to each other. google.com This phase is more ordered than the cholesteric phase and typically occurs at lower temperatures. tcichemicals.com Near the transition to the smectic phase, the onset of translational order can cause an untwisting of the cholesteric helix. ras.ru

Cholesteric Phase (N):* The cholesteric phase is a "twisted" version of the nematic phase. google.com While the molecules maintain a parallel alignment, this direction twists helically through the material. tcichemicals.comgoogle.com This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light. google.com

The transitions between these phases occur at specific temperatures. Upon cooling from the isotropic liquid state, this compound first enters the cholesteric phase, and upon further cooling, it transitions to the smectic A phase. researchgate.nettandfonline.com

Reported Phase Transition Temperatures for this compound

This table summarizes the temperature ranges reported for the liquid crystalline phases of this compound.

TransitionTemperature Range (°C)Source
Smectic ↔ Cholesteric~88 google.com
Cholesteric ↔ Isotropic~92 google.com

Isotropic Phase Transitions and Associated Pre-Transitional Phenomena

The final transition upon heating is from the cholesteric liquid crystal phase to the isotropic liquid phase. google.com The isotropic phase is a true liquid, where molecules are randomly oriented. This transition is first-order, characterized by a distinct change in properties like density and birefringence. tandfonline.comcapes.gov.br

In the temperature region just above the cholesteric-isotropic transition temperature, interesting pre-transitional phenomena occur. Although the bulk material is an isotropic liquid, short-range chiral orientational correlations persist. aps.orgaps.org These fluctuations, where small clusters of molecules retain a temporary, ordered, chiral arrangement, lead to a significant increase in the optical rotatory power of the isotropic phase as the transition temperature is approached from above. aps.orgaps.org This effect confirms the existence of chiral orientational order even in the nominally disordered isotropic phase. aps.org The behavior of these pre-transitional effects can be described by the Landau-de Gennes theory of phase transitions. aps.orgnzdr.ru

Influence of Molecular Structure and Chain Length on Phase Behavior

The phase behavior of cholesteryl esters is highly dependent on their molecular structure, particularly the length and saturation of the fatty acyl chain. nih.gov The laurate moiety in this compound is a saturated 12-carbon chain.

Systematic studies of homologous series of saturated cholesteryl esters show a clear chain-length dependence on the transition temperatures. nih.gov For instance, cholesteryl myristate (C14 chain) exhibits a smectic-cholesteric transition around 71°C and a cholesteric-isotropic transition around 84°C, both lower than the corresponding transitions for this compound (C12). google.com This demonstrates that changes in the alkyl chain length directly impact the stability and temperature range of the different mesophases. nih.gov The balance between the interactions of the rigid steroid rings and the flexible aliphatic chains is a key determinant of the phase behavior. nih.gov Predominant chain-chain interactions tend to favor the formation of smectic phases. nih.gov

Interfacial Properties and Monolayer Behavior of this compound

The behavior of this compound at interfaces, such as the boundary between air and water, provides insight into its self-assembly properties and interactions in two-dimensional systems, which can be a model for understanding biological membranes.

Langmuir Monolayer Studies of this compound Films at Air-Water Interface

Langmuir monolayer studies involve spreading a substance like this compound onto a water surface (the subphase) and compressing it with barriers. aip.org This allows for the measurement of surface pressure as a function of the area per molecule, generating a surface pressure-area (π-A) isotherm.

Studies on a homologous series of cholesteryl esters have shown that their behavior at the air-water interface is strongly dependent on the acyl chain length. acs.orgrri.res.in While short-chain esters like cholesteryl acetate (B1210297) form stable monolayers, longer-chain esters like cholesteryl myristate and palmitate form crystalline bilayer and 3D structures. acs.org this compound is in an intermediate regime. It has been reported to form an unstable bilayer phase at the air-water interface. acs.org The mismatch between the cross-sectional area of the bulky cholesterol steroid ring (approximately 40 Ų) and the narrower laurate alkyl chain (approximately 20 Ų) can drive the self-assembly into bilayer structures. aip.org

The π-A isotherms reveal different surface phases, such as gaseous, liquid-expanded, and liquid-condensed phases, as the monolayer is compressed. researchgate.net These studies provide valuable information on the packing, orientation, and stability of this compound molecules at an interface. rri.res.inresearchgate.net

Formation of Bilayer and Three-Dimensional Structures at Interfaces

This compound, a cholesteryl ester, demonstrates complex self-assembly behavior at interfaces, largely influenced by the interplay of molecular geometry and intermolecular forces. At the air-water (A-W) interface, this compound initially forms a fluidic bilayer phase. nih.gov This is consistent with Craven's model for the packing of cholesteryl esters, which predicts a fluidic bilayer (m-ii packing) for cholesteryl esters with alkyl chains containing 9 to 12 carbon atoms. nih.gov This bilayer formation is driven by the significant difference in the cross-sectional areas of the rigid cholesterol steroid nucleus (approximately 40 Ų) and its flexible laurate alkyl chain (around 20 Ų). aip.org

However, the fluidic bilayer of this compound is found to be unstable and undergoes a transition to a more ordered crystalline bilayer phase. nih.gov This observation is noteworthy as, according to Craven's model, a crystalline bilayer phase is typically expected for cholesteryl esters with longer alkyl chains (n ≥ 13). nih.gov The transition from a fluidic to a crystalline state at the A-W interface suggests that the interfacial forces play a dominant role in dictating the final molecular packing. nih.gov

Upon compression, these bilayer structures can collapse and evolve into three-dimensional entities. Studies on similar cholesteryl esters, like cholesteryl nonanoate (B1231133), have shown that collapsed films form domains of varying thicknesses which can further develop into complex three-dimensional structures such as fractals and dendrites. aip.org This behavior is attributed to hydrophobic interactions and can be influenced by factors like temperature, which can induce molecular reorganization into denser structures. aip.org

At the air-solid interface, such as on a silicon substrate, these organized structures can be transferred using the Langmuir-Blodgett technique. This compound has been observed to form homogeneous films with large domain sizes on such solid supports. nih.gov The specific packing of this compound at the air-graphite interface has been noted to differ from that of cholesteryl stearate (B1226849), highlighting the role of both sterol-alkyl chain interactions and alkyl chain-substrate interactions in the self-assembly process. aip.orgaip.org

Impact on Interfacial Tension and Surface Pressure

The formation of molecular films of this compound at an interface, such as the air-water interface, directly impacts the interfacial tension. When amphiphilic molecules like this compound accumulate at an interface, they disrupt the cohesive forces between the subphase molecules (e.g., water), leading to a reduction in interfacial tension. This reduction is quantified as the surface pressure (Π), which is the difference between the interfacial tension of the pure subphase (γ₀) and the interfacial tension in the presence of the surfactant film (γ). nih.gov

The relationship between surface pressure and the area occupied by each molecule (the pressure-area isotherm) provides critical insights into the phase behavior of the interfacial film. For cholesteryl esters, these isotherms reveal transitions between different packing states. nih.gov For instance, studies on mixtures containing this compound and cholesteryl nonanoate, both of which exhibit m-ii packing, show the formation of a homogeneous and highly stable phase, indicated by a collapse pressure that is nearly double that of pure cholesteryl nonanoate. acs.org This increased stability suggests favorable interactions between the two types of molecules within the mixed film. acs.org

In contrast, when cholesteryl esters with different packing tendencies are mixed, such as cholesteryl nonanoate (m-ii packing) and cholesteryl stearate (crystalline bilayer), phase separation is observed at the air-water interface. acs.org This indicates that the incompatibility of their molecular packing arrangements leads to less stable mixed films. The surface pressure at which the film collapses is a key indicator of its stability. A higher collapse pressure generally signifies a more stable and well-packed molecular arrangement at the interface. acs.org

Spectroscopic and Diffraction-Based Characterization of this compound Assemblies

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and organization of this compound assemblies. nih.govzu.edu.pk These methods probe the vibrational modes of chemical bonds, providing a detailed fingerprint of the molecule's structure and its local environment. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is particularly sensitive to the polar functional groups within the this compound molecule. Key vibrational bands can be assigned to specific molecular components, such as the C=O stretching of the ester group, and various C-H stretching and bending modes of the steroid nucleus and the laurate chain. Changes in the position and shape of these bands can indicate alterations in conformation, packing, and intermolecular interactions, such as hydrogen bonding. doi.org For instance, p-polarized AFM-IR spectra have shown a strong enhancement of lipid bands compared to standard FT-IR, offering more detailed chemical imaging at the nanoscale. nih.gov

A comparison of high-definition FT-IR, Raman, and atomic force microscopy-infrared (AFM-IR) for imaging cholesteryl esters in cells has shown that all three techniques are valuable for subcellular chemical imaging, with AFM-IR exhibiting higher spectral heterogeneity. nih.gov

Nuclear Magnetic Resonance (NMR) Studies of Molecular Conformations and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular conformation and dynamics of this compound in various phases. aip.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the local chemical environment, molecular structure, and motional behavior. researchgate.net

¹H and ¹³C NMR: Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize the structure of this compound. The chemical shifts in the spectra correspond to the different hydrogen and carbon atoms within the molecule, allowing for detailed structural assignment. nih.gov For instance, ¹³C NMR studies on cholesteryl esters in model bilayers have shown that the carbonyl group of the ester is localized at the aqueous interface. nih.gov

Deuterium (²H) NMR: Deuterium (²H) NMR is particularly useful for studying molecular ordering and dynamics. By selectively deuterating parts of the this compound molecule, such as the acyl chain, the orientation and mobility of specific segments can be determined. nih.gov Studies on cholesteryl esters in reconstituted high-density lipoprotein have used ²H NMR to show that the ester acyl chains are, on average, in an extended conformation and possess significant mobility. nih.gov

NMR studies on the blue phase of cholesteric liquid crystals, including this compound, have revealed that while the spectra in this phase resemble those of an isotropic liquid, the presence of a broader line indicates long-range orientational order. aip.org This provides insight into the unique structure of the blue phase. Furthermore, ¹³C NMR has been used to examine the temperature-dependent behavior of cholesteryl esters, providing information on their dynamics in the cholesteric phase. mriquestions.com

Below is a table summarizing the reported NMR spectral data for this compound in Chloroform-d (CDCl₃).

Table 1: NMR Spectral Data for this compound

Nucleus Frequency Solvent Reported Chemical Shifts (ppm)
¹H 400 MHz CDCl₃ 5.38, 5.37, 4.62, 4.60, 2.32, 2.30, 2.28, 2.26, 2.25, 1.99, 1.84, 1.63, 1.50, 1.38, 1.36, 1.35, 1.34, 1.33, 1.30, 1.28, 1.26, 1.13, 1.06, 1.04, 1.02, 1.01, 0.99, 0.97, 0.96, 0.94, 0.92, 0.91, 0.90, 0.88, 0.87, 0.86, 0.85, 0.68 nih.gov

Table generated from data available in the PubChem database. nih.gov

X-ray Diffraction and Scattering (WAXS, SAXS) for Crystalline and Mesophase Structures

X-ray diffraction and scattering are indispensable techniques for determining the structure of this compound assemblies in both crystalline and liquid crystalline (mesophase) states. These methods provide information on atomic and molecular packing, as well as larger-scale organization.

Wide-Angle X-ray Scattering (WAXS): WAXS probes structural features on the angstrom scale, providing information about the packing of molecules. nih.govnih.gov For cholesteryl esters, WAXS can distinguish between different crystalline polymorphs and liquid crystalline phases. In the crystalline state, the sharp diffraction peaks allow for the determination of the unit cell dimensions and space group. For example, cholesteryl esters that form monolayer type I crystals, such as cholesteryl nonanoate and decanoate, have been characterized as monoclinic with a P2₁ space group. mriquestions.com WAXS is also sensitive to the chain packing in liquid-ordered (Lo) and liquid-disordered (Ld) phases in lipid bilayers, which are relevant models for biological membranes. nih.govnih.gov

For instance, grazing incidence X-ray diffraction (GIXD), a surface-sensitive technique, has been used to characterize the structure of thin films of cholesterol and its derivatives at the air-water interface, revealing details about their two-dimensional crystalline packing. nih.govacs.org

Dielectric and Volumetric Properties of this compound in Condensed Phases

The dielectric and volumetric properties of this compound in condensed phases provide valuable insights into its molecular dynamics, phase behavior, and intermolecular interactions.

Dielectric Properties: Dielectric spectroscopy measures the response of a material to an applied electric field over a range of frequencies. For this compound, a cholesteric liquid crystal, these measurements reveal information about molecular polarization and relaxation processes. Studies on dilute solutions of this compound in non-polar solvents have shown that the dielectric constant (ε′) is primarily influenced by molecular orientation polarization.

A distinct peak in the dielectric loss factor (ε″) has been observed, which is attributed to the rotational relaxation of the this compound molecules. The frequency and strength of this relaxation peak are related to the size and structure of the molecule. Among several cholesteryl alkanoates studied, this compound exhibited the maximum strength of the dispersion mechanism, as indicated by the height of the loss peak, which is related to the size of its side chain. These dielectric properties are crucial for understanding the behavior of cholesteric liquid crystals in various applications.

Volumetric Properties: The volumetric properties of this compound, such as its specific volume and compressibility, are fundamental thermodynamic parameters that characterize its condensed phases. While specific data for pure this compound is not readily available in the provided search results, studies on similar systems, like phospholipid-cholesterol bilayers, demonstrate the importance of these measurements. researchgate.net

The apparent specific volume and isothermal compressibility can be determined as a function of temperature and pressure to understand phase transitions and the "condensing effect" that cholesterol and its esters have on lipid bilayers. researchgate.net These properties are influenced by molecular packing and intermolecular forces. For example, the addition of cholesterol to phospholipid bilayers generally leads to an increase in packing density and a decrease in compressibility. researchgate.net Such studies provide a thermodynamic basis for understanding the structural and dynamical properties of membranes containing cholesteryl esters.

Table 2: List of Chemical Compounds

Compound Name
This compound
Cholesteryl nonanoate
Cholesteryl stearate
Cholesteryl oleate (B1233923)
Cholesteryl benzoate
Cholesteryl acetate
Cholesteryl myristate
Cholesteryl palmitate
Cholesteryl tridecanoate
Cholesterol
Chloroform
Hexane
Silicon
Carbon
Hydrogen
Oxygen

Dielectric Constant and Loss Factor Measurements in Liquid Crystalline States

The dielectric properties of this compound are influenced by molecular arrangement and dynamics, which vary with frequency and temperature. Studies on dilute solutions of this compound in carbon tetrachloride (CCl4) at room temperature have provided insights into its dielectric behavior.

The dielectric loss factor (ε″), which represents the dissipative component of the dielectric response, also exhibits a distinct frequency dependence. A peak in the dielectric loss factor has been observed in the frequency range studied for dilute solutions of this compound. researchgate.net This peak is attributed to rotational relaxation of the this compound molecules in the solution. researchgate.net The position of this relaxation peak is related to the size and structure of the molecule, with larger or more hindered molecules exhibiting relaxation at lower frequencies. For cholesteryl alkanoates, the relaxation peak shifts to lower frequencies as the length of the side chain increases.

Sample ConditionFrequency RangeObservationReference
Dilute Solution in CCl4 (Room Temp)330 Hz - 3 MHzSlight decrease in dielectric constant with increasing frequency.
Dilute Solution in CCl4 (Room Temp)330 Hz - 3 MHzPresence of a dielectric loss peak attributed to rotational relaxation. researchgate.net

Volumetric Pretransition Studies and Compressibility Analysis

The phase transitions of this compound are accompanied by changes in volume, which can be studied using techniques like dilatometry. Volumetric studies have been conducted on this compound to investigate its pretransitional behavior in the smectic, cholesteric, and isotropic phases.

Pretransition volumetric behavior, which refers to the non-linear changes in volume leading up to a phase transition, has been observed and analyzed in terms of a "critical" exponent. tandfonline.com In the isotropic phase, the volumetric data for this compound are consistent with the de Gennes-Landau theory of phase transitions. tandfonline.com Furthermore, studies have identified the transformation from the cholesteric focal conic texture to the "blue phase," a distinct liquid crystal phase that appears over a very narrow temperature range between the cholesteric and isotropic phases. tandfonline.com The enthalpy and volume change associated with this blue phase transition are approximately 5% of the total change observed at the main transition to the isotropic phase. tandfonline.com

The compressibility of this compound, a measure of its volume change in response to pressure, is also a key parameter in understanding its phase behavior. Ultrasonic velocity measurements have been used to determine the adiabatic compressibility (βad) of this compound in its different phases. Anomalous behavior of ultrasonic velocity is observed near the isotropic-cholesteric phase transition. tandfonline.com In the case of this compound, which is polymesomorphic (exhibits more than one liquid crystal phase), prominent dips in the ultrasonic velocity are observed at the cholesteric-smectic transition temperature. tandfonline.com

The adiabatic compressibility is found to exhibit sudden jumps at both the cholesteric-smectic and isotropic-cholesteric transitions. tandfonline.com Additionally, the thermal expansion and the temperature coefficient of compressibility show an abnormal increase near the phase transitions, indicating the presence of significant pre-transitional effects. tandfonline.com A comparative study of various aliphatic esters of cholesterol has shown that the magnitude of the velocity dip at the isotropic-cholesteric transition tends to increase with increasing molecular weight. tandfonline.com

Phase TransitionObserved PhenomenonMethodReference
Isotropic to CholestericPretransition volumetric behavior consistent with de Gennes-Landau theory.Dilatometry tandfonline.com
Cholesteric to Blue PhaseTransition enthalpy and volume are ~5% of the transition to the isotropic phase.Volumetric Studies tandfonline.com
Cholesteric to SmecticProminent dip in ultrasonic velocity.Ultrasonic Interferometry tandfonline.com
Isotropic to Cholesteric & Cholesteric to SmecticSudden jumps in adiabatic compressibility.Ultrasonic Velocity Measurement tandfonline.com
Near Phase TransitionsAbnormal increase in thermal expansion and temperature coefficient of compressibility.Ultrasonic Velocity Measurement tandfonline.com

Advanced Analytical Methodologies for Cholesteryl Laurate Profiling

Mass Spectrometry (MS) Based Approaches for Cholesteryl Laurate Quantification and Identification

Mass spectrometry has become an indispensable tool for the analysis of cholesteryl esters due to its high sensitivity and specificity. nih.govacs.orgbiorxiv.org The inherent hydrophobicity and poor ionization of neutral lipids like this compound have historically presented challenges for MS-based methods. nih.govacs.orgbiorxiv.org However, recent advancements have led to the development of robust techniques capable of overcoming these issues.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of cholesteryl esters. nih.govnih.gov This method offers high chromatographic resolution and is particularly useful for separating lipophilic compounds. nih.govnih.gov In GC-MS analysis of this compound, the compound is typically identified based on its retention time and its mass spectrum, which shows characteristic fragmentation patterns. nih.govnih.gov

A common approach involves high-temperature GC-MS (HTGC-MS), which is well-suited for the analysis of high-molecular-weight lipids like cholesteryl esters. nih.govnih.gov For quantification, a specific ion of this compound is monitored. nih.govnih.gov For example, the ion at m/z 368, corresponding to the cholesterol backbone after the loss of the lauric acid moiety, is often used for quantification. nih.govnih.gov

Despite its utility, GC-MS analysis of cholesteryl esters can have limitations, such as the need for derivatization in some cases and potentially long run times. biorxiv.orgbiorxiv.org However, modern methods have been developed to improve efficiency and sensitivity. nih.govnih.govresearchgate.net

Table 2: GC-MS Data for this compound
ParameterValueSource
Molecular Weight 568 nih.govnih.gov
Quantitative Ion (m/z) 368 nih.govnih.gov
Retention Time 12.40 min nih.govnih.gov
Limit of Quantification (LOQ) 0.2 - 10.0 µg/mL nih.govnih.gov
Linearity (r²) > 0.98 nih.govnih.gov

This table summarizes key parameters and findings from a high-temperature GC-MS method for the analysis of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Molecular Species Differentiation

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly specific and sensitive technique that allows for the detailed structural characterization and differentiation of cholesteryl ester molecular species. nih.govresearchgate.net This method is particularly valuable for distinguishing between isobaric species, which have the same nominal mass but different chemical structures. nih.govresearchgate.net

In ESI-MS/MS, precursor ions of cholesteryl esters are selected and fragmented, and the resulting product ions are analyzed. This fragmentation provides a "fingerprint" that is unique to the specific molecular species. nih.govresearchgate.net For cholesteryl esters, a characteristic fragmentation is the neutral loss of the cholesterol backbone (m/z 368.5), which can be used to selectively detect this class of lipids. nih.govresearchgate.net

The use of different adducts, such as lithiated ([M+Li]+) or ammoniated ([M+NH4]+) ions, can enhance ionization efficiency and influence fragmentation patterns, providing more detailed structural information. nih.govresearchgate.net For instance, the collisionally-activated dissociation (CAD) of ammoniated cholesteryl ester adducts typically yields a strong cholestane (B1235564) positive ion at m/z 369.3. nih.gov Research has shown that lithiated adducts can offer enhanced ion intensity and specific fragmentation patterns that are beneficial for distinguishing between different lipid classes. nih.govresearchgate.net

Table 3: ESI-MS/MS Fragmentation Data for Cholesteryl Esters
Adduct TypePrecursor Ion (m/z)Characteristic Fragment Ion (m/z)Fragmentation TypeSource
AmmoniatedVaries by fatty acid369.3Cholestane positive ion nih.gov
LithiatedVaries by fatty acidVariesLipid class-specific fragmentation nih.gov
SodiatedVaries by fatty acidVariesNeutral loss of cholestane (368.5) researchgate.netscilit.com

This table illustrates the different adducts and characteristic fragmentations observed in the ESI-MS/MS analysis of cholesteryl esters.

Chromatographic Separation Techniques for this compound Analysis

Chromatographic techniques are fundamental for the isolation and analysis of this compound from complex mixtures. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of cholesteryl esters, including assessing the purity of this compound and analyzing its presence in mixtures. researchgate.netnih.govtorontech.com HPLC methods can be tailored to achieve high resolution and sensitivity for these compounds. researchgate.netnih.gov

For purity analysis, HPLC can effectively separate this compound from potential impurities. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com Various suppliers of this compound specify purity levels, often greater than 95%, as determined by HPLC.

In mixture analysis, HPLC is capable of separating different cholesteryl esters from one another, as well as from other lipid classes. researchgate.netnih.govresearchgate.net The separation is typically achieved on a reversed-phase column, and detection is often performed using a UV detector at a low wavelength, such as 210 nm. researchgate.net

Reversed-Phase Chromatography for Cholesteryl Ester Separation

Reversed-phase chromatography is the most common mode of HPLC used for the separation of cholesteryl esters. core.ac.uknih.govillinois.edu In this technique, a nonpolar stationary phase, such as C18 (octadecylsilane), is used with a polar mobile phase. illinois.edu The separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds having longer retention times. nih.gov

The elution order of cholesteryl esters in reversed-phase chromatography is influenced by both the length and the degree of unsaturation of the fatty acid chain. nih.govillinois.edu Generally, for a given sterol backbone, the retention time increases with the carbon number of the fatty acid and decreases with the number of double bonds. nih.gov This allows for the separation of a complex mixture of cholesteryl esters into individual components. core.ac.uk

The optimization of mobile phase composition, column temperature, and flow rate is crucial for achieving good resolution of cholesteryl esters. core.ac.uk For instance, mobile phases consisting of acetonitrile (B52724) and isopropanol (B130326) are commonly used. nih.gov

Spectrophotometric and Fluorometric Assays for Cholesteryl Ester Hydrolysis

The enzymatic hydrolysis of cholesteryl esters, including this compound, is most commonly quantified by monitoring the activity of cholesterol esterase (CEase), the enzyme responsible for this breakdown. Both spectrophotometric and fluorometric assays are widely employed for this purpose. These methods are typically indirect, relying on a series of coupled enzymatic reactions that produce a detectable signal proportional to the amount of cholesterol liberated from the ester.

The foundational principle of these assays involves two sequential enzymatic steps. abcam.combioscience.co.uk First, cholesterol esterase hydrolyzes the cholesteryl ester substrate (e.g., this compound) into free cholesterol and a fatty acid (lauric acid in this case). abcam.combioscience.co.uk In the second step, the liberated cholesterol is oxidized by a specific enzyme, cholesterol oxidase, which generates a stoichiometric amount of hydrogen peroxide (H₂O₂). abcam.combioscience.co.ukcaymanchem.com

The quantification of the reaction is achieved by detecting this hydrogen peroxide.

Spectrophotometric Assays: In colorimetric methods, the hydrogen peroxide produced reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP). caymanchem.com A common and classic chromogenic system is the combination of 4-aminoantipyrine (B1666024) (4-AAP) and phenol. sigmaaldrich.comtandfonline.com This reaction forms a quinoneimine dye, which has a distinct color that can be measured by a spectrophotometer, typically at a wavelength of around 500-570 nm. abcam.comsigmaaldrich.com The rate of color development is directly proportional to the cholesterol esterase activity. worthington-biochem.com An alternative chromogen that can be used is 3,5-dichloro-dihydroxybenzenesulfonic acid (DHBS). researchgate.net

Fluorometric Assays: These assays offer significantly higher sensitivity compared to their colorimetric counterparts. bioscience.co.uk The principle remains the same, but instead of a chromogen, a fluorogenic probe is used. caymanchem.com This probe reacts with hydrogen peroxide in the presence of HRP to produce a highly fluorescent product. caymanchem.comelabscience.com The fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm), corresponds to the concentration of liberated cholesterol and thus to the enzyme's activity. abcam.comelabscience.com This enhanced sensitivity allows for the detection of lower enzyme activities or the use of smaller sample volumes. bioscience.co.uk

The choice of substrate can influence the measured activity, as cholesterol esterases exhibit varying specificity for different fatty acid chains. For instance, a study on cholesterol esterase from Pseudomonas aeruginosa showed different hydrolysis rates for a range of cholesteryl esters. While cholesteryl linoleate (B1235992) and oleate (B1233923) were hydrolyzed most rapidly, this compound was also effectively hydrolyzed, demonstrating its utility as a substrate for this enzyme. tandfonline.com Research on pleuropneumonia-like organisms has also utilized this compound directly as a substrate to determine the rate of cholesterol esterase activity. asm.org

Table 1: Relative Hydrolysis Rates of Various Cholesteryl Esters by Pseudomonas aeruginosa Cholesterol Esterase This table presents illustrative data based on findings reported for Pseudomonas aeruginosa cholesterol esterase, showing the enzyme's activity towards different cholesteryl ester substrates.

Substrate Fatty Acid Chain Relative Hydrolysis Rate (%)
Cholesteryl Linoleate C18:2 100
Cholesteryl Oleate C18:1 95
Cholesteryl Stearate (B1226849) C18:0 80
Cholesteryl Palmitate C16:0 75
Cholesteryl Myristate C14:0 60
This compound C12:0 50
Cholesteryl Caprate C10:0 45
Cholesteryl Butyrate C4:0 20
Cholesteryl Acetate (B1210297) C2:0 15

Data adapted from findings in a study by Muroya et al. on Pseudomonas aeruginosa cholesterol esterase. tandfonline.com

Biophysical Techniques for Real-time Characterization of this compound in Complex Systems

To understand the role and behavior of this compound in complex systems like drug delivery nanoparticles or liquid crystal formulations, it is crucial to characterize its physical properties in real-time. Biophysical techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are indispensable for this purpose.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension, typically in the sub-micron to nanometer range. measurlabs.comnih.gov The technique is based on the principle of Brownian motion, the random movement of particles suspended in a liquid due to collisions with solvent molecules. nih.gov

In a DLS instrument, a laser beam illuminates the sample, and the light scattered by the moving particles is detected at a specific angle. nanocomposix.com The speed of the particles' random movement is directly related to their size; smaller particles move more rapidly than larger ones. nih.gov This movement causes fluctuations in the intensity of the scattered light over time. DLS analyzes these intensity fluctuations to calculate the translational diffusion coefficient of the particles. The hydrodynamic diameter (the size of the particle plus its surface hydration layer) is then calculated from the diffusion coefficient using the Stokes-Einstein equation. nanocomposix.com

DLS is a powerful tool for characterizing systems containing this compound, such as nanoparticles, liposomes, or microemulsions. nih.govresearchgate.net It provides key information on:

Mean Hydrodynamic Diameter (Z-average): The intensity-weighted average size of the particle population.

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.1 indicates a highly monodisperse (uniform) sample, while values above 0.3 suggest a broad or multimodal size distribution.

Stability: By measuring particle size over time or under different conditions (e.g., pH, temperature), DLS can be used to assess the stability of a formulation and detect aggregation. frontiersin.org

For example, in the development of novel LDL-like nanoparticles for drug delivery, this compound can be used as a core structural component. researchgate.net DLS would be a critical quality control tool to ensure that the prepared nanoparticles are within the desired size range for their intended biological target and to confirm their stability during storage. nih.gov

Table 2: Representative DLS Data for this compound-based Nanoparticle Formulations This table shows hypothetical DLS results for two different formulations of this compound nanoparticles, illustrating how the technique provides data on particle size and distribution uniformity.

Formulation ID Core Component Coating Mean Hydrodynamic Diameter (d.nm) Polydispersity Index (PDI)
CL-NP-01 This compound Phosphatidylcholine 125.5 0.152
CL-NP-02 This compound PEGylated Phospholipid 135.8 0.110

The data illustrates that Formulation CL-NP-02, with a PEGylated coating, results in a slightly larger hydrodynamic diameter and a more uniform particle size distribution (lower PDI) compared to the standard phospholipid coating of CL-NP-01.

In TEM, a beam of high-energy electrons is transmitted through an ultra-thin specimen (typically less than 100 nm thick). nrel.gov As the electrons pass through, they interact with the sample. The transmitted electrons are then focused by magnetic lenses to form a magnified image on a detector, such as a fluorescent screen or a digital camera. nrel.gov Contrast in the image is generated by the differential scattering of electrons depending on the density and atomic number of the material in the sample. To enhance contrast, especially for biological or low-density materials, staining with heavy metal salts (e.g., uranyl acetate, osmium tetroxide) is often required.

For the analysis of this compound systems, TEM is invaluable for:

Confirming Particle Shape: Determining whether nanoparticles are spherical, ovoid, or have other morphologies.

Visualizing Ultrastructure: Revealing the internal structure of particles, such as the core-shell architecture of a coated nanoparticle or the lamellar layers of a liquid crystal. researchgate.net

Validating Size and Dispersity: Providing a direct measurement of particle diameters, which can be compared with DLS data. TEM measures the actual "dry" size of the particles, whereas DLS measures the hydrodynamic size in solution. researchgate.net Consequently, sizes determined by TEM are often smaller than those obtained by DLS. researchgate.net

Detecting Aggregation: Directly observing clumps or aggregates of particles that might not be fully resolved by DLS.

In studies of nanoparticles using a this compound scaffold, TEM would be used to confirm the formation of discrete, well-structured particles and to verify their size and uniformity, complementing the data obtained from DLS. researchgate.net

Table 3: Comparison of Particle Size Data from DLS and TEM This table provides a hypothetical comparison of size data for the same nanoparticle sample (CL-NP-02) as measured by DLS and TEM, highlighting the typical differences observed between the two methods.

Analytical Method Measurement Principle Measured Parameter Mean Diameter (nm)
DLS Light scattering from particles in suspension Hydrodynamic Diameter 135.8
TEM Electron transmission through dried particles Actual Particle Diameter 118.2

The difference in measured diameter is attributed to the fact that DLS measures the particle plus its associated hydration layer in solution, while TEM measures the dehydrated particle in a vacuum. researchgate.net

Pathophysiological Relevance and Biomedical Research of Cholesteryl Laurate

Cholesteryl Laurate in Cardiovascular Disease Pathogenesis

Cholesteryl esters, including this compound, are integral to the development and progression of cardiovascular diseases, particularly atherosclerosis. researchgate.netnih.gov Atherosclerosis is a chronic inflammatory condition characterized by the buildup of plaques within the arteries, which can lead to heart attacks and strokes. nih.govnih.govdrraghu.com

Accumulation of this compound in Atherosclerotic Lesions

Atherosclerotic lesions are defined by the accumulation of lipids, primarily in the form of cholesteryl esters, within the arterial wall. researchgate.netjst.go.jp This accumulation is a key feature of foam cells, which are macrophages that have engulfed large amounts of cholesterol-rich lipoproteins. researchgate.netjst.go.jp The formation of these foam cells is a critical early step in the development of fatty streaks, the initial stage of atherosclerotic plaques. nih.gov

Studies have shown that cholesteryl esters are a major component of the lipid deposits found in these lesions. researchgate.netjst.go.jp In fact, the concentration of total cholesteryl esters can be significantly higher in atherosclerotic plaques compared to healthy arteries. researchgate.net This buildup contributes to the narrowing of the arteries and the inflammatory response that drives the disease. nih.govdrraghu.com The hydrolysis of these cholesteryl esters within the plaque can lead to the formation of cholesterol crystals, which further exacerbate the inflammatory process. frontiersin.orgmdpi.com

Impact on Low-Density Lipoprotein (LDL) Aggregation and Particle Stability

Low-density lipoprotein (LDL), often referred to as "bad cholesterol," plays a central role in atherosclerosis. drraghu.com The aggregation of LDL particles within the arterial intima is a crucial event that promotes their retention and subsequent uptake by macrophages. nih.govresearchgate.net The lipid composition of LDL particles, including their cholesteryl ester content, influences their stability and propensity to aggregate. nih.gov

A higher ratio of cholesteryl esters to the primary protein component of LDL, Apolipoprotein B100 (ApoB100), has been observed in individuals with familial hypercholesterolemia, a genetic disorder characterized by high LDL levels and increased risk of premature cardiovascular disease. nih.gov This altered composition can lead to a more ordered and stiffened cholesteryl ester core within the LDL particle, which is associated with increased aggregation. nih.gov The aggregation of LDL is a key step in the formation of foam cells and the progression of atherosclerotic plaques. nih.govahajournals.org

Association with Hyperlipidemia and Dysregulated Lipid Profiles

Hyperlipidemia is a general term for high levels of lipids (fats) in the blood, including cholesterol and triglycerides. clevelandclinic.orghealthgrades.com Dyslipidemia refers to an unhealthy balance of these lipids, such as high LDL cholesterol, low high-density lipoprotein (HDL) cholesterol, or high triglycerides. healthgrades.combuzzrx.com Both conditions are major risk factors for the development of atherosclerosis and cardiovascular disease. clevelandclinic.orgmsdmanuals.com

This compound as a Potential Biomarker in Disease States

The altered metabolism and accumulation of cholesteryl esters in various diseases have led to research into their potential use as biomarkers for diagnosis and prognosis.

Diagnostic and Prognostic Value in Breast Cancer

Emerging research suggests a link between cholesterol metabolism and breast cancer. news-medical.net Studies have indicated that an accumulation of cholesteryl esters within breast cancer cells may be associated with increased aggressiveness of the disease. news-medical.net Furthermore, an increased expression of the LDL receptor has been observed in breast cancer cells enriched with cholesteryl esters. news-medical.net

While direct studies on this compound are limited, the general role of cholesteryl esters in breast cancer progression is an active area of investigation. For instance, a lipidic emulsion (LDE) containing radiolabeled cholesteryl oleate (B1233923) was shown to concentrate significantly more in malignant breast tumor tissue compared to normal tissue, suggesting its potential as a vehicle for targeted drug delivery or diagnostic imaging. nih.gov The investigation of specific cholesteryl esters like this compound as potential biomarkers for breast cancer is a promising field for future research. jpionline.orgmdpi.com

Below is a table summarizing key research findings on lipid alterations in breast cancer:

FindingImplicationReference
Accumulation of cholesteryl esters in breast cancer cells.May increase cancer aggressiveness. news-medical.net
Increased LDL receptor expression in cholesteryl ester-rich breast cancer cells.Suggests higher uptake of cholesterol by cancer cells. news-medical.net
A lipidic emulsion with cholesteryl oleate concentrates in breast tumors.Potential for targeted drug delivery and diagnostics. nih.gov
StARD3 protein, involved in cholesterol transport, is overexpressed in some breast cancers.May be a potential therapeutic target and biomarker. news-medical.neteurjbreasthealth.com

Relevance in Colorectal, Prostate, and Testicular Cancer Research

The role of cholesterol and its esters is also being explored in other types of cancer.

Colorectal Cancer: Studies have shown a connection between cholesterol metabolism and colorectal cancer (CRC). frontiersin.org There is evidence of an association between cholesterol levels and the risk of CRC. frontiersin.org While specific research on this compound is not prominent, broader lipidomic studies have identified various lipid molecules, including certain cholesteryl esters, as potential biomarkers for CRC. mdpi.com For example, one study identified a decrease in 20:1 cholesteryl ester in CRC patients. mdpi.com Research has also pointed to the accumulation of distal cholesterol precursors in some types of colorectal cancer. nih.gov

Prostate Cancer: Altered lipid metabolism, particularly the accumulation of cholesteryl esters, is emerging as a significant factor in prostate cancer. nih.gov Research has demonstrated that the accumulation of cholesteryl esters is linked to the aggressiveness of prostate cancer. eurekalert.org Inhibition of cholesterol esterification has been shown to impair the progression of the disease. nih.govnih.gov While cholesteryl oleate has been specifically mentioned as a potential biomarker, the broader class of cholesteryl esters, including laurate, is relevant to this area of research. medchemexpress.eu

The following table summarizes key findings regarding cholesterol and its esters in these cancers:

Cancer TypeKey Research FindingPotential RelevanceReference
Colorectal Cancer Association between cholesterol levels and CRC risk.Cholesterol metabolism pathways may be therapeutic targets. frontiersin.org
Altered levels of specific cholesteryl esters in CRC patients.Potential for diagnostic and prognostic biomarkers. mdpi.com
Prostate Cancer Accumulation of cholesteryl esters linked to cancer aggressiveness.Targeting cholesterol esterification could be a therapeutic strategy. nih.goveurekalert.org
Inhibition of cholesterol esterification impairs cancer progression.Highlights the importance of lipid metabolism in prostate cancer. nih.gov
Testicular Cancer High serum cholesterol is associated with increased cancer risk.Suggests a role for systemic lipid levels in disease development. nih.gov
Chemotherapy can induce hypercholesterolemia in patients.Indicates a need to monitor lipid profiles during and after treatment. nih.gov

This compound in Dermatological Research and Skin Barrier Function

This compound, an ester of cholesterol and lauric acid, is a component of the lipid matrix of the skin. Its role in dermatological research is primarily centered on its influence on the skin's barrier function, a critical aspect of maintaining healthy skin and a factor in various skin pathologies. The stratum corneum, the outermost layer of the epidermis, is central to this barrier, and its integrity is largely dependent on its unique lipid composition, which includes ceramides, cholesterol, and free fatty acids. nih.govnih.gov Cholesteryl esters, like this compound, contribute to the complex lipid environment and can modulate the physical properties of the stratum corneum.

Influence on Stratum Corneum Permeability and Lipid Matrix Fluidity

Research has demonstrated that this compound can significantly influence the permeability of the stratum corneum by altering the fluidity of its lipid matrix. bioorganica.org.uavulcanchem.com The stratum corneum's lipid matrix is organized into a highly ordered structure that restricts the passage of water and external substances. medicaljournalssweden.se Cholesteryl esters, when introduced into this matrix, can disrupt the tight packing of the lipid layers, leading to an increase in membrane fluidity. bioorganica.org.ua

Studies have shown that this increased fluidity directly correlates with enhanced permeability. For instance, the inclusion of this compound in a transdermal delivery system was found to cause a maximal increase in the permeability of the stratum corneum to the drug phenazepam, showing a 22-fold increase compared to a system without the ester. bioorganica.org.uaresearchgate.net This effect is attributed to the fluidization of the lipid environment. bioorganica.org.ua The length of the fatty acid chain on the cholesterol ester plays a role in this effect, with esters having medium to short acid radicals, like laurate (a 12-carbon fatty acid), showing significant fluidization of phospholipid membranes. bioorganica.org.uayoutube.com This property of enhancing the penetration of hydrophobic drugs is a key area of interest in the development of transdermal drug delivery systems. vulcanchem.com

The mechanism involves the destabilization of the lipid layers. Unlike the more rigid cholesterol molecule which can increase packing density, cholesterol esters can penetrate the lipid matrix more readily and induce changes in fluidity and packing density. bioorganica.org.uaquora.com This alteration of the physical state of the stratum corneum lipids from a more ordered gel or crystalline state to a more fluid, liquid crystalline state reduces the barrier's resistance to substance penetration. unicamp.br

Table 1: Effect of Cholesteryl Esters on Stratum Corneum Permeability and Lipid Fluidity

Cholesteryl Ester Observation Research Finding
This compound Maximal fluidization of the lipid environment. bioorganica.org.ua Showed maximal influence on increasing phenazepam permeability across the stratum corneum. bioorganica.org.uaresearchgate.net

Effects on Keratinocyte Proliferation and Desquamation Processes

The processes of keratinocyte proliferation and desquamation are fundamental to the constant renewal of the epidermis. jax.org While direct research on the specific effects of this compound on these processes is not extensively detailed, the role of cholesterol and its derivatives, like cholesterol sulfate (B86663), provides significant insights. The "cholesterol sulfate cycle" is a known regulatory mechanism in the epidermis, controlling differentiation, barrier function, and desquamation. nih.gov Cholesterol sulfate levels are modulated throughout the epidermis, and an imbalance, as seen in X-linked ichthyosis where desulfation is deficient, leads to abnormal scaling due to retained corneocytes. nih.gov

Cholesterol esters are part of the broader lipid environment that influences these cellular activities. bioorganica.org.ua The proper function of the stratum corneum, which includes the regulation of keratinocyte desquamation, is dependent on its lipid composition. bioorganica.org.ua Disruptions in cholesterol metabolism or the balance between cholesterol and its esters can impact the signaling pathways that govern cell proliferation and shedding. For example, cholesterol depletion from cell membranes has been shown to inhibit keratinocyte proliferation and induce apoptosis, partly by affecting lipid raft domains that are crucial for signal transduction.

Emerging Roles of this compound in Other Pathological Conditions

Beyond its role in skin barrier function, this compound and other cholesteryl esters are implicated in various other pathological conditions, most notably atherosclerosis. The accumulation of cholesteryl esters within the intima of arteries is a hallmark of atherosclerotic plaques. hmdb.canih.gov These esters form lipid-rich inclusions in the fatty streaks and fibrous plaques that characterize the disease. nih.gov

In the context of hyperlipidemia, research has explored the effects of related compounds. For instance, studies on mice have shown that plant steryl and stanyl laurates can have cholesterol-lowering effects, suggesting a potential area for therapeutic exploration in managing high cholesterol levels. acs.org

Furthermore, recent innovations in drug delivery have highlighted a novel application for this compound. It is a key component in the formation of "cholestosomes," a novel vesicular delivery system composed exclusively of cholesteryl esters. These vesicles have demonstrated stability and the ability to encapsulate drugs, offering potential for oral drug delivery, crossing the blood-brain barrier for treating neurodegenerative diseases, and for cosmetic applications due to their ability to pass the dermis.

Table 2: Investigated Roles of this compound and Related Esters in Various Conditions

Condition Role/Application of this compound or Related Esters Key Findings
Atherosclerosis Component of arterial plaques. hmdb.canih.gov Accumulation of cholesteryl esters is a characteristic feature of atherosclerotic lesions. hmdb.canih.gov
Hyperlipidemia Potential cholesterol-lowering effects (related stanyl/steryl laurates). acs.org Oral administration of plant stanyl and steryl laurates reduced liver cholesterol content in mice. acs.org

Applications of Cholesteryl Laurate in Advanced Materials and Delivery Systems

Cholesteryl Laurate in Pharmaceutical Drug Delivery Systems

The incorporation of this compound into drug delivery systems has shown promise in enhancing the therapeutic efficacy of various agents. Its ability to modulate membrane properties and form stable vesicular structures is central to its utility in this domain.

Formulation of Lipid Nanoparticles and Vesicular Carriers for Therapeutic Agents

This compound is a key ingredient in the formulation of lipid-based nanoparticles and vesicular carriers, such as liposomes and niosomes. cymitquimica.combroadpharm.comontosight.ai In these structures, it helps to stabilize the lipid bilayer, reduce membrane permeability, and can influence the release characteristics of encapsulated drugs. vulcanchem.com The inclusion of cholesteryl esters in lipid nanoparticles can be tailored to adjust the physical properties of these delivery systems for specific applications. broadpharm.com Lipid nanoparticles are composed of a lipid matrix stabilized by surfactants and are typically in the size range of 40 to 1000 nm. nih.gov These systems can encapsulate both lipophilic and hydrophilic drugs, with lipophilic drugs being held within the lipid bilayer and hydrophilic drugs in the aqueous core. nih.gov

The lipids used in these formulations can include triglycerides, fatty acids, and cholesterol, among others. drug-dev.com Helper lipids, such as cholesterol and its esters, play a crucial role in the physical stability of these nanoparticles, prolonging their circulation time in the bloodstream and improving drug delivery by promoting the destabilization of the lipid bilayer at the target site. drug-dev.com

Development of Cholestosomes for Enhanced Drug Encapsulation and Stability

A novel application of this compound is in the development of "cholestosomes," which are vesicular systems made exclusively from cholesteryl esters. vulcanchem.com These vesicles offer significant advantages over traditional liposomes, including remarkable stability over a wide pH range (from 2 to 10) and resistance to degradation by bile salts, making them particularly suitable for oral drug delivery. researchgate.net Cholestosomes can be stored at 4°C for at least nine months without losing their structural integrity or leaking the encapsulated cargo.

The formation of cholestosomes involves dissolving a pair of cholesteryl esters, such as this compound and cholesteryl myristate, in an organic solvent, which is then removed. google.compatsnap.com An aqueous solution containing the therapeutic agent is then added, followed by sonication to form the vesicles. google.com This process allows for the encapsulation of a wide variety of molecules. researchgate.net The delivery of the encapsulated material is a function of the ester components rather than the encapsulated molecule itself. researchgate.net Once inside a cell, cellular enzymes naturally degrade the esters, releasing the therapeutic agent.

Table 1: Comparison of Cholestosomes and Liposomes

FeatureCholestosomesLiposomes
Composition Exclusively cholesteryl esters. Phospholipids (B1166683) and cholesterol. nih.gov
pH Stability Stable from pH 2 to 10. Less stable in extreme pH conditions.
Bile Salt Resistance Resistant to bile salt degradation. Susceptible to bile salt degradation.
Oral Delivery Potential High, due to stability. researchgate.netLimited, due to instability in the GI tract.
Storage Stability Stable for at least 9 months at 4°C. Generally have shorter shelf lives.

Investigation of this compound as a Transdermal Penetration Enhancer

This compound has been investigated for its role as a transdermal penetration enhancer, a substance that facilitates the passage of drugs through the skin. vulcanchem.combioorganica.org.ua The outermost layer of the skin, the stratum corneum, acts as a significant barrier to drug absorption. frontiersin.org Penetration enhancers work by reversibly disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing skin permeability. jpionline.org

Studies have shown that the inclusion of cholesteryl esters in transdermal formulations can increase the fluidity of the stratum corneum lipids. bioorganica.org.ua In one in vitro study, the use of this compound resulted in a 22-fold increase in the permeability of phenazepam through the skin. vulcanchem.com This effect is attributed to the destabilization of the membrane induced by the ester. vulcanchem.com The hydrolysis of cholesteryl esters to cholesterol and free fatty acids within the skin can also contribute to this enhancement. bioorganica.org.ua

This compound in the Development of Liquid Crystal Technologies

The unique optical properties of this compound, stemming from its liquid crystalline nature, are harnessed in various technological applications. Cholesteric liquid crystals, also known as chiral nematic liquid crystals, are characterized by a helical arrangement of molecules. wikipedia.org This structure gives rise to properties like selective light reflection, which is the basis for their use in displays and sensors. vulcanchem.com

Integration into Cholesteric Liquid Crystal Displays and Sensors

This compound is used in the formulation of cholesteric liquid crystal displays (LCDs) and sensors. acs.org In these applications, the helical structure of the liquid crystal selectively reflects light of a specific wavelength (and thus color). google.com This reflected color is highly sensitive to changes in temperature, pressure, and the presence of certain chemical vapors. google.com By mixing this compound with other cholesteric compounds, the temperature and color response can be finely tuned for specific applications. google.com For instance, mixtures of cholesteryl esters can be created that exhibit a wide range of colors over a broad temperature range, from approximately 0° to 50° C. google.com

Thermographic Applications Utilizing this compound Phase Transitions

The temperature-sensitive nature of this compound's liquid crystal phases makes it a valuable material for thermography. google.com Thin films of cholesteric liquid crystals can be used to map temperature distributions with high precision. google.com As the temperature changes, the pitch of the helical structure of the liquid crystal changes, resulting in a corresponding shift in the wavelength of the reflected light, which is observed as a change in color. google.com This property has been exploited in various applications, from medical thermography to novelty items like mood rings. atchem.net

This compound as a Component in Functional Biomaterials

This compound, a cholesterol ester derived from lauric acid, is increasingly recognized for its utility in the development of functional biomaterials. Its unique molecular structure, which combines the rigid cholesterol core with a flexible laurate chain, imparts properties that are highly advantageous in biomedical applications. These materials are designed to interact with biological systems for therapeutic or diagnostic purposes. The self-assembling nature of molecules containing cholesteryl moieties allows for the creation of structured biomaterials that can influence cellular behavior and serve as delivery vehicles.

Utilization in Biosensors and Diagnostic Platforms

The distinct physicochemical properties of this compound make it a valuable component in the fabrication of advanced biosensors and diagnostic platforms. These systems are crucial for the early detection and monitoring of diseases.

Recent research has highlighted the potential of cholesteryl derivatives in creating sensitive and selective biosensors. For instance, fluorescent derivatives of this compound have been synthesized for use in theranostic applications, which combine therapy and diagnostics. These derivatives can be incorporated into nanoparticles to enable real-time tracking of drug delivery and release.

Furthermore, cholesteryl esters, including this compound, are fundamental components of low-density lipoprotein (LDL) particles. rsc.org Researchers have engineered these natural nanoparticles to carry diagnostic agents. By incorporating fluorescent dyes into the cholesteryl ester core of LDL, scientists have created probes for in vivo imaging. rsc.org This approach leverages the natural biological pathways of LDL to target specific tissues, offering a sophisticated method for disease diagnosis.

The table below summarizes key research findings related to the use of cholesteryl derivatives in diagnostic applications.

Application AreaKey Finding
Theranostics Fluorescent this compound derivatives allow for real-time tracking of drug delivery vehicles. vulcanchem.com
LDL-Based Imaging Cholesteryl esters form the core of LDL nanoparticles, which can be loaded with imaging agents for targeted diagnostics. rsc.org
Electrochemical Biosensors While not a direct sensing element, the biocompatibility of cholesteryl esters is relevant for integrated diagnostic systems. nih.gov

Role in the Formulation of Advanced Cosmetic Ingredients

This compound and other cholesteryl esters are pivotal in the formulation of advanced cosmetic ingredients, primarily due to their liquid crystalline properties and their ability to enhance skin penetration and moisturization. vulcanchem.comashland.com

The liquid crystal-forming ability of this compound is a key attribute exploited in cosmetics. researchgate.net These liquid crystals can create a unique opalescent and iridescent appearance in products like aqueous gels and lip glosses. ashland.com Beyond aesthetics, the lamellar structure of cholesteric liquid crystals can entrap and stabilize lipophilic active ingredients, such as vitamins, and control their release to the skin. ashland.comgoogle.com This controlled release mechanism can enhance the efficacy of the active ingredients.

This compound also functions as an emollient, providing a smooth and soft feel to the skin. Its amphiphilic nature allows it to act as a surfactant and emulsifier, stabilizing oil-in-water emulsions and improving the texture and consistency of cosmetic products. vulcanchem.com This is particularly valuable in creams and lotions.

Furthermore, this compound has been shown to enhance the penetration of other substances through the skin by fluidizing the lipids in the stratum corneum. vulcanchem.com This property is leveraged in transdermal delivery systems to improve the bioavailability of active cosmetic ingredients. Vesicles made exclusively from cholesteryl esters, known as cholestosomes, have been developed for cosmetic formulations, as they can pass the dermis, potentially for targeted delivery of actives.

The following table outlines the functions and benefits of this compound in cosmetic formulations.

FunctionBenefit in Cosmetic Formulations
Liquid Crystal Formation Provides opalescent/iridescent visual effects and allows for controlled release of active ingredients. ashland.comgoogle.com
Emollient Softens and soothes the skin.
Emulsifier/Surfactant Stabilizes oil-in-water emulsions, improving product texture. vulcanchem.com
Penetration Enhancer Increases the permeation of active ingredients through the skin. vulcanchem.com
Vesicle Formation Forms cholestosomes for potential targeted delivery of cosmetic actives.

Future Directions and Interdisciplinary Research on Cholesteryl Laurate

The exploration of cholesteryl laurate continues to open up new avenues in both biological and material sciences. Future research is poised to build upon the existing knowledge base, leveraging advanced technologies and interdisciplinary approaches to unlock the full potential of this cholesteryl ester. The following sections outline key areas of future investigation, from high-throughput molecular profiling to the development of novel, real-world applications.

Q & A

Q. What statistical approaches validate this compound-protein interaction studies (e.g., with serum albumin)?

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd). Pair with Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Replicate analyses (n≥3) and use negative controls (e.g., cholesterol-free samples) to confirm specificity .
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    2:56:25

Q. How can conflicting crystallization kinetics data be reconciled across solvent systems?

  • Polarized Light Microscropy (PLM) tracks nucleation rates in real time. Compare solvents by Hansen solubility parameters to correlate polarity with crystal growth. Molecular Dynamics (MD) simulations (e.g., GROMACS) model solvent-lipid interactions at atomic resolution .

Q. What advanced computational methods predict this compound’s behavior in biological membranes?

  • Coarse-grained MD simulations (MARTINI forcefield) model lipid packing and diffusion rates. Density Functional Theory (DFT) calculates electronic properties of ester bonds for reactivity predictions. Validate simulations with experimental DSC or XRD data .

Methodological Resources

  • Analytical Standards : City Chemical LLC provides this compound (CAS 1908-11-8) at 93–97% purity, validated by GC/HPLC .
  • Data Validation : Apply replicated analysis frameworks (e.g., primary vs. sensitivity analyses) to address variability in lipid studies .
  • Collaborative Platforms : Use ResearchGate for peer discussions on lipid phase behavior or synthesis challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.